molecular formula C17H19NO3S B14011132 1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol CAS No. 19673-33-7

1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol

Cat. No.: B14011132
CAS No.: 19673-33-7
M. Wt: 317.4 g/mol
InChI Key: UUQNDKFZKZJVTF-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzazepine core with a sulfonyl group attached to a methylphenyl ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol typically involves the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce sulfides.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and physiological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
  • 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone
  • 1-[(4-Methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carbonitrile

Uniqueness

1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol is unique due to its specific structural features, such as the combination of a benzazepine core with a sulfonyl group and a hydroxyl group

Properties

CAS No.

19673-33-7

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepin-5-ol

InChI

InChI=1S/C17H19NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11,17,19H,4,7,12H2,1H3

InChI Key

UUQNDKFZKZJVTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C3=CC=CC=C32)O

Origin of Product

United States

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